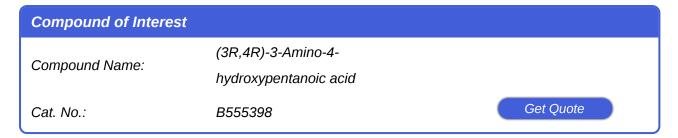


(3R,4R)-3-Amino-4-hydroxypentanoic Acid: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral non-proteinogenic gamma-amino acid that has garnered significant interest in the scientific community. Its unique stereochemistry and functional groups make it a valuable chiral building block for the synthesis of complex molecules and a potential therapeutic agent in its own right. This technical guide provides a comprehensive review of the current literature on (3R,4R)-3-Amino-4-hydroxypentanoic acid, focusing on its synthesis, biological activities, and the experimental protocols utilized in its study.

Chemical Properties

(3R,4R)-3-Amino-4-hydroxypentanoic acid, in its hydrochloride salt form (CAS 336182-14-0), possesses a molecular formula of $C_5H_{12}CINO_3$ and a molecular weight of 169.61 g/mol .[1][2] The molecule features two chiral centers at the C3 and C4 positions, with the amino and hydroxyl groups in the syn configuration. This specific stereochemistry is crucial for its biological activity and its utility as a chiral precursor.

Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic Acid



The stereoselective synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid is a key area of research, with several methodologies being developed to achieve high yields and enantiomeric purity. These approaches can be broadly categorized into chemical and chemoenzymatic methods.

Synthetic Routes and Quantitative Data

A variety of synthetic strategies have been employed to produce (3R,4R)-3-Amino-4-hydroxypentanoic acid, often starting from readily available chiral precursors or utilizing asymmetric catalysis. The following table summarizes the quantitative data from notable synthetic routes.

Starting Material/Metho d	Key Reagents/Cata lysts	Yield (%)	Enantiomeric Excess (ee %)	Reference
Biocatalytic Route	Engineered Aminotransferas e	85	98	[1]
Evans Aldol Reaction	Dibutylboron enolate, Chloroacetyloxaz olidinone	75 (initial aldol product)	82:18 (diastereomeric ratio)	[3]

Further details on other potential synthetic methods are still under investigation in the literature.

Detailed Experimental Protocol: Biocatalytic Synthesis

A recent patent discloses a novel biocatalytic route for the production of **(3R,4R)-3-Amino-4-hydroxypentanoic acid** with high yield and stereoselectivity.[1] While the full detailed protocol from the patent is not publicly available, the key parameters are highlighted:

- Enzyme: Engineered aminotransferase
- Substrate: A suitable keto-acid precursor
- Reaction Conditions:



o pH: 7.0

Temperature: 30°C

 Advantages: This method is reported to reduce energy consumption by 40% compared to traditional chemical synthesis and operates under mild conditions.[1]

Biological Activities and Potential Applications

(3R,4R)-3-Amino-4-hydroxypentanoic acid and its derivatives have shown promise in several therapeutic areas, primarily as neuraminidase inhibitors and anticancer agents. The specific stereochemistry of the molecule is believed to be critical for its interaction with biological targets like enzymes and receptors.[1]

Neuraminidase Inhibition

Research indicates that **(3R,4R)-3-Amino-4-hydroxypentanoic acid** hydrochloride can act as a neuraminidase inhibitor.[1] By blocking the active site of neuraminidase, it prevents the cleavage of sialic acid residues from host cell receptors, thereby disrupting the replication and spread of influenza viruses.[1]

Quantitative Data: Neuraminidase Inhibition

Compound	Virus Strain	Inhibition Parameter	Value	Reference
Compound 3 (analogue)	A/Tokyo/3/67 Influenza Virus	Ki	59 μΜ	[4]

Note: The available data is for an analogue. Specific Ki or IC50 values for (3R,4R)-3-Amino-4-hydroxypentanoic acid are not yet reported in the reviewed literature.

Anticancer Activity

In vitro studies have demonstrated that derivatives of (3R,4R)-3-Amino-4-hydroxypentanoic acid exhibit cytotoxic activity against certain cancer cell lines, including non-small cell lung cancer (A549).[1][5] The proposed mechanisms of action include the induction of apoptosis and



cell cycle arrest.[1] It has been observed that these compounds can reduce cancer cell viability and migration.[1]

Quantitative Data: Anticancer Activity

Specific IC50 values for the parent compound **(3R,4R)-3-Amino-4-hydroxypentanoic acid** against cancer cell lines are not yet available in the current literature. The existing studies focus on its derivatives.

Experimental Protocols Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid) substrate.

Materials:

- (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (or its derivatives)
- Influenza virus neuraminidase
- MUNANA substrate
- Assay buffer (e.g., MES buffer with CaCl₂)
- Stop solution (e.g., NaOH in ethanol)
- 96-well black microplates
- Fluorometer

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- Add the neuraminidase enzyme solution to each well of the microplate.



- Add the diluted test compound to the respective wells and incubate for a specific period (e.g., 30 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
- Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
- Stop the reaction by adding the stop solution.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).
- Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (or its derivatives)
- Cancer cell line (e.g., A549)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- MTT solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well clear microplates
- Microplate reader

Procedure:

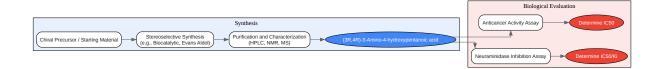
• Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

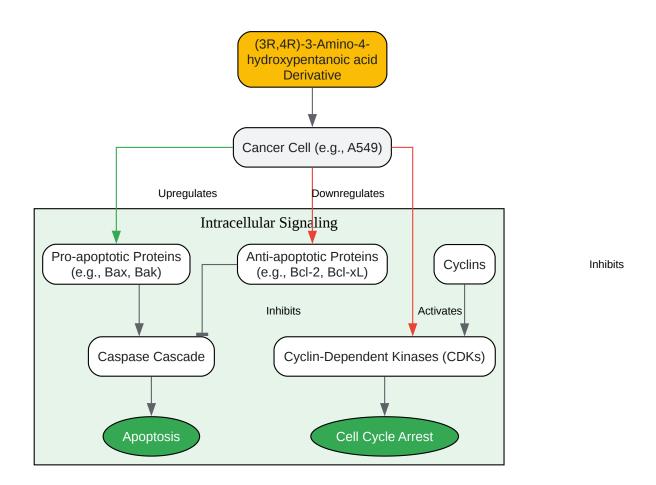


- Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value.

Visualizations Logical Workflow for Synthesis and Biological Evaluation







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